molecular formula C25H24N2O2 B11262090 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

Cat. No.: B11262090
M. Wt: 384.5 g/mol
InChI Key: ABRLUTQIJQGQRZ-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a methylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as:

  • Synthesis of the tetrahydroquinoline intermediate.
  • Benzoylation of the intermediate.
  • Coupling with the methylphenyl acetamide group.
  • Purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide include other amides with tetrahydroquinoline and benzoyl groups. Examples include:

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylacetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylphenyl group. This structural feature may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H24N2O2/c1-18-7-5-8-19(15-18)16-24(28)26-22-13-12-20-11-6-14-27(23(20)17-22)25(29)21-9-3-2-4-10-21/h2-5,7-10,12-13,15,17H,6,11,14,16H2,1H3,(H,26,28)

InChI Key

ABRLUTQIJQGQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

Origin of Product

United States

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